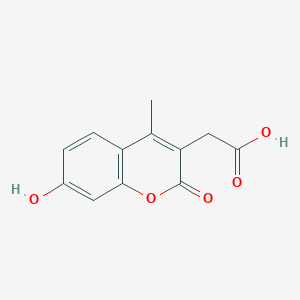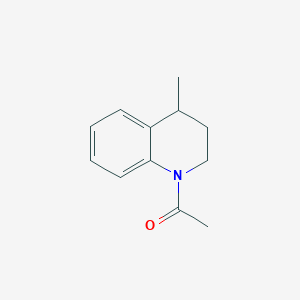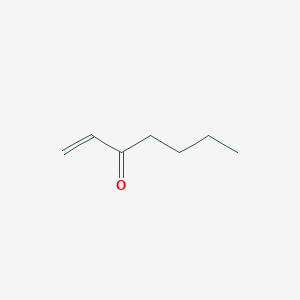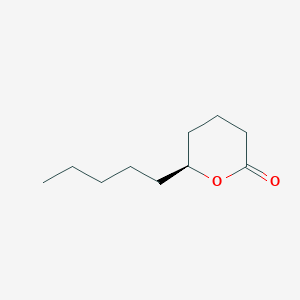
(6S)-6-pentyloxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-6-pentyloxan-2-one, also known as ethyl 6-pentyl-2-oxocyclohex-1-ene-1-carboxylate, is a cyclic ester that has been studied extensively for its potential use in scientific research. This compound is of particular interest due to its unique structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of (6S)-6-pentyloxan-2-one is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. This compound has been shown to interact with several enzymes and receptors, leading to changes in cellular function.
Biochemische Und Physiologische Effekte
Studies have shown that (6S)-6-pentyloxan-2-one can have a variety of biochemical and physiological effects on the body. It has been shown to have anti-inflammatory properties and may also have neuroprotective effects. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (6S)-6-pentyloxan-2-one in lab experiments is its unique structure, which may allow for the development of new compounds with improved properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving (6S)-6-pentyloxan-2-one. One area of interest is the development of new compounds based on its structure, which may have improved properties for use in various applications. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of (6S)-6-pentyloxan-2-one involves the reaction of (6S)-6-pentyloxan-2-one cyclohex-2-enecarboxylate with pentylmagnesium bromide in the presence of a catalyst. The resulting product is then treated with acid to yield the desired cyclic ester.
Wissenschaftliche Forschungsanwendungen
(6S)-6-pentyloxan-2-one has been used in several scientific research applications, including studies on the synthesis of new compounds and the development of novel materials. It has also been investigated as a potential drug target for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
59285-67-5 |
|---|---|
Produktname |
(6S)-6-pentyloxan-2-one |
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(6S)-6-pentyloxan-2-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
GHBSPIPJMLAMEP-VIFPVBQESA-N |
Isomerische SMILES |
CCCCC[C@H]1CCCC(=O)O1 |
SMILES |
CCCCCC1CCCC(=O)O1 |
Kanonische SMILES |
CCCCCC1CCCC(=O)O1 |
Reinheit |
95% min. |
Synonyme |
Delta - 6S - Decalactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



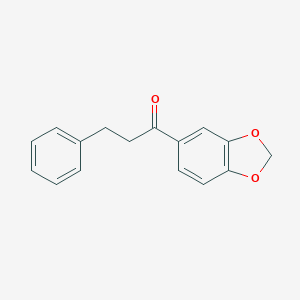
![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)
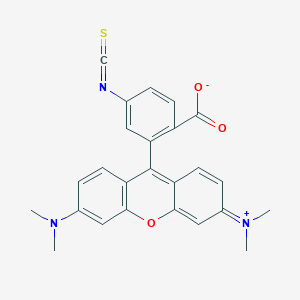
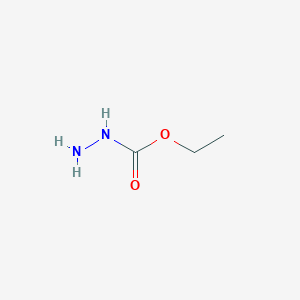
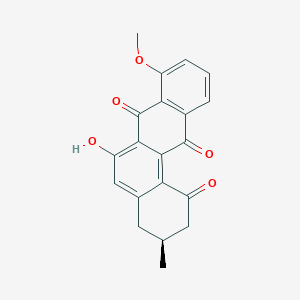
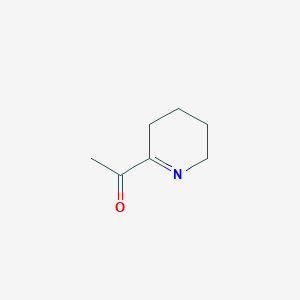
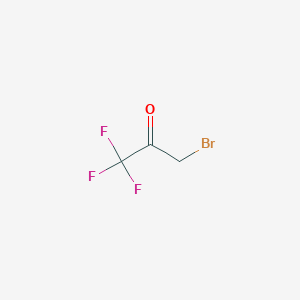
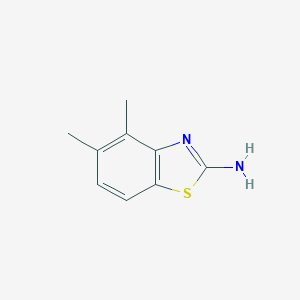
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
